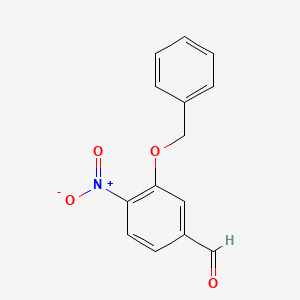![molecular formula C14H14N4O B3096575 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline CAS No. 1286732-85-1](/img/structure/B3096575.png)
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
概要
説明
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features an imidazo[1,2-b]pyridazine core, which is a privileged structure in medicinal chemistry known for its ability to interact with various biological targets .
準備方法
The synthesis of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring can be done using methanol in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反応の分析
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: This compound has shown promise in inhibiting specific enzymes and proteins, making it a valuable tool in biochemical research.
作用機序
The mechanism of action of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide: This compound also features the imidazo[1,2-b]pyridazine core but has different substituents, leading to variations in biological activity.
N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593): This compound is a potent VEGFR2 kinase inhibitor, highlighting the versatility of the imidazo[1,2-b]pyridazine scaffold in drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
特性
IUPAC Name |
5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-3-4-10(7-11(9)15)12-8-18-13(16-12)5-6-14(17-18)19-2/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZISNYXUJFXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid](/img/structure/B3096515.png)
![1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3096523.png)




![2-methyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B3096558.png)
![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)

![tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3096585.png)




